molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid

Cat. No.: B2509198
CAS No.: 1160047-66-4
M. Wt: 195.178
InChI Key: HQZYNEYHAPKDAJ-UHFFFAOYSA-N
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Description

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano and amino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable nitrile and an amino acid derivative, the oxazole ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is unique due to its specific functional groups and the combination of the cyano and amino groups on the oxazole ring. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYNEYHAPKDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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